molecular formula C15H18N2O3 B1523403 Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate CAS No. 1251773-90-6

Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Cat. No. B1523403
M. Wt: 274.31 g/mol
InChI Key: IRQKHHQALFVDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate, commonly known as ECPPC, is a synthetic compound that has been used in many scientific research applications. It is a cyclopropyl derivative of oxazolo[5,4-b]pyridine-4-carboxylate, a heterocyclic compound containing both nitrogen and oxygen atoms. ECPPC is a versatile compound with a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Scientific Research Applications

Ring-Chain Isomerism and Reactivity

  • Ring-chain isomerism has been observed in compounds such as ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates, which undergo isomerization depending on the solvent and the substituent length. This highlights the complex behavior of such compounds in solution and their potential for various synthetic applications (Pryadeina et al., 2008).

  • Reactivity of [1,2,3]Triazolo[1,5-a]pyridines as 1,3-dipoles has been studied, showing their reaction with electron-deficient ethylenes to produce biaryl compounds and pyridyl cyclopropanes, demonstrating their versatility in organic synthesis (Adam et al., 2016).

Synthesis and Characterization

  • Synthesis of novel polynuclear pyrido and thiazolo derivatives starting from specific pyridine carboxylates has been reported, indicating the potential for creating a wide range of biologically active molecules (El‐Kazak & Ibrahim, 2013).

  • Chiral Ruthenium(II)-Bis(2-oxazolin-2-yl)pyridine Complexes have been utilized in asymmetric catalytic cyclopropanation of olefins and diazoacetates, showing the potential for enantioselective synthesis of important organic molecules (Nishiyama et al., 1995).

Mechanistic Studies and Molecular Structure

  • Ultrasonic synthesis and molecular structure studies on the cycloaddition reaction of 1-alkynylpyridinium-3-olate and acetylene derivatives have been conducted to understand the mechanism and regioselectivity of these reactions (Aboelnaga et al., 2016).

properties

IUPAC Name

ethyl 6-cyclopropyl-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-19-15(18)10-7-11(9-5-6-9)16-14-12(10)13(8(2)3)17-20-14/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQKHHQALFVDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=NO2)C(C)C)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Reactant of Route 2
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Reactant of Route 3
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Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Reactant of Route 4
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Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate

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